molecular formula C16H13NO4 B2625035 4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYBENZOIC ACID CAS No. 1016675-84-5

4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYBENZOIC ACID

Cat. No.: B2625035
CAS No.: 1016675-84-5
M. Wt: 283.283
InChI Key: QZIQYHIKEPWTIQ-UHFFFAOYSA-N
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Description

4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYBENZOIC ACID is an organic compound with the molecular formula C16H13NO4 and a molecular weight of 283.28 g/mol . This compound is characterized by the presence of a cyanophenyl group and a methoxybenzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYBENZOIC ACID typically involves the reaction of 2-cyanophenol with 3-methoxybenzoic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyanophenyl group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The methoxy and cyanophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium cyanide (NaCN) in polar solvents.

Major Products:

    Oxidation: Formation of 4-[(2-cyanophenyl)methoxy]-3-methoxybenzaldehyde or this compound.

    Reduction: Formation of 4-[(2-aminophenyl)methoxy]-3-methoxybenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYBENZOIC ACID has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYBENZOIC ACID involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The methoxybenzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

    4-[(2-CYANOPHENYL)METHOXY]BENZOIC ACID: A structurally similar compound with slight variations in the functional groups.

    3-METHOXY-4-(2-CYANOPHENYL)BENZOIC ACID: Another similar compound with different positioning of the methoxy and cyanophenyl groups.

Uniqueness: 4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYBENZOIC ACID is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2-cyanophenyl)methoxy]-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-20-15-8-11(16(18)19)6-7-14(15)21-10-13-5-3-2-4-12(13)9-17/h2-8H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIQYHIKEPWTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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